1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one
Description
1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one is a piperidin-4-one derivative functionalized with a 2,4-dimethylphenylsulfonyl group. The compound belongs to a class of sulfonylated heterocycles, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The molecular formula is C₁₃H₁₇NO₃S (molecular weight: 267.34 g/mol).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-4-13(11(2)9-10)18(16,17)14-7-5-12(15)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEGYRWQIIUKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(=O)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of piperidin-4-one with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidin-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidin-4-one moiety can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:
Key Comparative Insights
Electronic and Steric Effects
- Fluorophenyl vs. Dimethylphenyl : The 4-fluorophenyl sulfonyl analog (CAS 216983-39-0) exhibits anti-inflammatory activity, attributed to the electron-withdrawing fluorine atom enhancing sulfonyl group stability and facilitating target binding . In contrast, the dimethylphenyl group in the target compound is electron-donating, which may alter receptor interactions or metabolic pathways.
- Heterocyclic Substituents : The pyrazole- and oxazole-sulfonyl derivatives () introduce nitrogen and oxygen heteroatoms, enabling hydrogen bonding and π-π stacking interactions. These features could enhance binding affinity but may reduce lipophilicity compared to the dimethylphenyl analog.
Lipophilicity and Bioavailability
- The dimethylphenyl group increases lipophilicity (predicted logP ~2.8) compared to fluorophenyl (logP ~2.3) or heterocyclic analogs. This property may enhance blood-brain barrier penetration but could reduce aqueous solubility.
Commercial Availability
- The fluorophenyl derivative (CAS 216983-39-0) is commercially available at $620/5g, indicating scalability . No pricing data exists for the dimethylphenyl analog, suggesting it may require custom synthesis.
Biological Activity
1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and potential applications in pharmaceutical research.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a ketone, which contributes to its unique reactivity and biological interactions. The sulfonyl group enhances the compound's ability to interact with various biological targets, making it a valuable candidate for drug development.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is crucial for neuropharmacological applications.
- Receptor Modulation : The piperidin-4-one moiety interacts with receptor sites, potentially modulating their activity and influencing various physiological responses.
Enzyme Inhibition
Research indicates that this compound has shown promising results in inhibiting key enzymes:
These values suggest that the compound has potent inhibitory effects, comparable to established inhibitors.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
The results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of piperidin-4-one compounds to enhance their biological activity. For instance, modifications to the sulfonyl group have been shown to improve enzyme inhibition and antibacterial efficacy.
One study synthesized various piperidine derivatives and tested their biological activities, revealing that specific substitutions on the piperidine ring could lead to enhanced interactions with target enzymes and receptors. This highlights the importance of structural modifications in optimizing pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
